molecular formula C14H20N2O3 B7883632 Methyl 4-({[3-(dimethylamino)propyl]amino}carbonyl)benzoate

Methyl 4-({[3-(dimethylamino)propyl]amino}carbonyl)benzoate

Cat. No.: B7883632
M. Wt: 264.32 g/mol
InChI Key: JCYICELCRMFVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[3-(dimethylamino)propyl]amino}carbonyl)benzoate is a methyl benzoate derivative featuring a carbamoyl-linked 3-(dimethylamino)propylamine substituent at the 4-position of the benzene ring.

Properties

IUPAC Name

methyl 4-[3-(dimethylamino)propylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-16(2)10-4-9-15-13(17)11-5-7-12(8-6-11)14(18)19-3/h5-8H,4,9-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYICELCRMFVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification Followed by Carbodiimide-Mediated Amidation

A widely adopted strategy involves the sequential esterification of terephthalic acid followed by amidation of the resulting monoester. This method leverages carbodiimide coupling agents, as exemplified in patent WO2015087343A2, which outlines similar protocols for nilotinib synthesis.

Procedure :

  • Monoesterification of Terephthalic Acid :
    Terephthalic acid is partially esterified with methanol in the presence of hydrochloric acid under reflux. This step selectively converts one carboxylic acid group to its methyl ester, yielding methyl 4-carboxybenzoate. The reaction is monitored to avoid over-esterification, with typical yields exceeding 85% under optimized conditions.

  • Activation and Amidation :
    The free carboxylic acid group in methyl 4-carboxybenzoate is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Subsequent reaction with 3-(dimethylamino)propylamine at room temperature forms the desired amide bond. The use of HOBt minimizes racemization and side reactions, as noted in analogous coupling reactions.

Key Parameters :

  • Solvent: DMF or dichloromethane.

  • Temperature: 20–25°C.

  • Yield: 80–88% after purification via recrystallization.

Acid Chloride Intermediate Route

This method prioritizes the formation of an acid chloride intermediate for enhanced reactivity, particularly useful in large-scale syntheses.

Procedure :

  • Acid Chloride Formation :
    Methyl 4-carboxybenzoate is treated with thionyl chloride (SOCl₂) under anhydrous conditions, converting the carboxylic acid to its corresponding acid chloride. Excess SOCl₂ is removed via distillation.

  • Amine Coupling :
    The acid chloride is reacted with 3-(dimethylamino)propylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction proceeds in tetrahydrofuran (THF) at 0–5°C to prevent thermal degradation.

Key Parameters :

  • Solvent: THF or dichloromethane.

  • Base: Triethylamine (2.5 equiv).

  • Yield: 75–82% after aqueous workup.

Comparative Analysis of Methodologies

Parameter Carbodiimide Route Acid Chloride Route
Reaction Time 12–24 hours4–6 hours
Yield 80–88%75–82%
Byproducts Urea derivativesHCl gas
Scalability High (suitable for >1 kg)Moderate (requires SOCl₂ handling)
Purification Column chromatographyRecrystallization (ethyl acetate/hexane)

Both methods are effective, but the carbodiimide route is preferred for its milder conditions and compatibility with sensitive functional groups.

Critical Process Considerations

Solvent Selection and Temperature Control

  • High-Boiling Solvents : Patent WO2015087343A2 emphasizes the use of 1-butanol or n-propanol for reactions requiring reflux, ensuring efficient mixing and heat transfer.

  • Low-Temperature Quenching : As demonstrated in US20070149802A1, maintaining temperatures below 10°C during pH adjustment prevents ester hydrolysis, a critical factor in preserving product integrity.

Workup and Isolation

  • Extraction Protocols : Saturation of aqueous phases with sodium chloride enhances partitioning of the product into organic solvents such as toluene or ethyl acetate.

  • Crystallization : Diethyl ether or methyl tert-butyl ether (MTBE) is employed for final crystallization, yielding high-purity (>98%) product.

Industrial-Scale Adaptations

One-Pot Synthesis

Recent advancements propose a one-pot approach combining esterification and amidation steps. In this method, terephthalic acid is treated with methanol and HCl to form the monoester, followed by in-situ activation using EDC/HOBt and coupling with 3-(dimethylamino)propylamine. This reduces solvent waste and processing time, albeit requiring stringent pH control.

Continuous Flow Reactors

Emerging technologies utilize continuous flow systems to enhance reaction consistency and safety, particularly for exothermic steps like acid chloride formation. These systems improve heat dissipation and reduce byproduct formation, aligning with green chemistry principles.

Challenges and Mitigation Strategies

  • Ester Hydrolysis : Basic conditions during workup can hydrolyze the methyl ester. Patent US20070149802A3 recommends maintaining pH <9 during extractions to mitigate this issue.

  • Amine Degradation : The 3-(dimethylamino)propylamine is prone to oxidation. Conducting reactions under nitrogen atmosphere and using antioxidants (e.g., BHT) enhances stability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-(dimethylamino)propyl]amino}carbonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Methyl 4-({[3-(dimethylamino)propyl]amino}carbonyl)benzoate has garnered attention for its diverse applications across various scientific fields:

Chemistry

  • Reagent in Organic Synthesis : This compound serves as an important reagent in organic synthesis, facilitating the production of more complex molecules.
  • Intermediate Production : It is utilized as an intermediate in the synthesis of specialty chemicals.

Biology

  • Enzyme Inhibition Studies : The compound is employed in research focused on enzyme inhibition, helping to elucidate mechanisms of action for various biological pathways.
  • Protein-Ligand Interactions : It is used to study interactions between proteins and ligands, contributing to the understanding of biochemical processes.

Medicine

  • Drug Development : this compound is investigated for its potential as a therapeutic agent, particularly in designing new drugs aimed at specific targets in disease pathways.
  • Mechanism of Action : The compound can act as an inhibitor by binding to enzyme active sites or interacting with cellular receptors, influencing signal transduction pathways.

Industry

  • Manufacture of Specialty Chemicals : It finds applications in the production of various specialty chemicals used in different industrial processes.

Notable Research Examples

  • Enzyme Inhibition : Studies have shown that related compounds can effectively inhibit enzymes involved in metabolic processes, suggesting potential therapeutic applications.
  • Protein Interaction Studies : Research utilizing similar structures has led to insights into protein-ligand dynamics that are critical for drug design.

Mechanism of Action

The mechanism of action of Methyl 4-({[3-(dimethylamino)propyl]amino}carbonyl)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Containing Methyl Benzoate Derivatives ( and )

Compounds such as Methyl 4-[4-[3-(dimethylamino)propyl]-3-[4-[3-(dimethylamino)propyl]phenyl]pyrazol-1-yl]benzoate (14) and Methyl 3-[4-[3-(dimethylamino)propyl]-3-[4-[3-(dimethylamino)propyl]phenyl]pyrazol-1-yl]benzoate (15) share the methyl benzoate core but incorporate pyrazole rings with dual dimethylaminopropylphenyl substituents. Key differences include:

  • Substituent Position : The target compound lacks the pyrazole ring, simplifying its structure compared to compounds 14–17.

Triazine-Based Sulfonylurea Herbicides ()

Compounds like Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (metsulfuron methyl ester) are methyl benzoate derivatives but feature triazine rings and sulfonylurea linkages. Key distinctions include:

  • Functional Groups : The target compound lacks sulfonylurea and triazine moieties, which are critical for herbicidal activity (e.g., acetolactate synthase inhibition).
  • Applications: Triazine derivatives are pesticides, whereas the target compound’s dimethylamino group suggests neurological or metabolic applications .
Table 2: Functional Group Comparison
Compound Type Core Structure Key Functional Groups Primary Use
Target Compound Benzoate Carbamoyl, dimethylaminopropyl Therapeutic (inferred)
Metsulfuron Methyl Ester Benzoate-triazine Sulfonylurea, triazine Herbicide

Carbamoyl-Linked Phenyl Derivatives ()

Methyl 3-((4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)benzoate (63) shares a carbamoyl linkage but incorporates a dihydrodioxin-phenyl group. Differences include:

  • Electronic Effects: The dihydrodioxin group introduces electron-rich aromaticity, altering solubility and reactivity compared to the dimethylaminopropyl group.
  • Synthesis: Both compounds likely use carbodiimide coupling (e.g., EDCI/DMAP), but the target compound’s dimethylamino group may require reductive amination or alkylation steps .

Biological Activity

Methyl 4-({[3-(dimethylamino)propyl]amino}carbonyl)benzoate, with the molecular formula C13H20N2O3, is a compound of significant interest in pharmaceutical and biochemical research. Its unique structure, featuring a benzoate moiety alongside a dimethylamino and propylamino group, suggests potential biological activities that warrant detailed exploration.

The compound is synthesized through the reaction of 4-aminobenzoic acid with 3-(dimethylamino)propylamine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane. Subsequent esterification with methanol yields the final product. The compound exhibits various chemical reactivity, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological interactions .

This compound acts primarily through enzyme inhibition and receptor modulation. It binds to active sites of specific enzymes, inhibiting their activity and thereby influencing metabolic pathways. This mechanism is pivotal in its potential therapeutic applications .

Biological Activities

Research has identified several biological activities associated with this compound:

1. Anticancer Activity

Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated IC50 values indicating potent inhibition against various cancer cell lines, including MCF-7 and A549. Such activities suggest its potential as a lead compound in cancer therapy .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit cholinesterase enzymes, which are critical targets in treating neurodegenerative diseases like Alzheimer's. Preliminary findings indicate that it may possess comparable inhibitory activity to established drugs such as donepezil .

3. Antimicrobial Activity

Research into similar benzoate derivatives has revealed varying degrees of antibacterial and antifungal activities, suggesting that this compound may also exhibit antimicrobial properties worth investigating further .

Case Studies

A recent study focused on the anticancer effects of this compound analogs highlighted their efficacy against specific cancer lines. The study reported IC50 values ranging from 5 to 10 µM for several derivatives, indicating promising therapeutic potential . Another investigation into enzyme inhibition revealed that certain analogs could significantly reduce cholinesterase activity, providing insights into their mechanism of action .

Comparative Analysis

The following table summarizes the biological activities and corresponding IC50 values of this compound and its analogs:

Activity IC50 Value (µM) Reference
Anticancer (MCF-7)5.85
Cholinesterase Inhibition13.62 ± 0.21
Antimicrobial (Staphylococcus aureus)<10

Q & A

What are the critical parameters affecting the synthesis yield of Methyl 4-({[3-(dimethylamino)propyl]amino}carbonyl)benzoate, and how can side reactions be minimized?

Basic Research Question
Methodological Answer:
The synthesis yield depends on solvent selection, reaction temperature, and stoichiometric ratios. For example, amide coupling reactions (e.g., using EDC/HOBt) require anhydrous conditions to prevent hydrolysis of active intermediates. Side reactions like intramolecular cyclization (observed in similar esters ) can be mitigated by controlling reaction time and temperature. Evidence from analogous syntheses suggests using polar aprotic solvents (e.g., DMF) at 0–25°C to favor carbonyl coupling over cyclization . Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is recommended to isolate the product from unreacted starting materials .

Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?

Basic Research Question
Methodological Answer:

  • IR Spectroscopy : Detect characteristic peaks for carbonyl (1673–1700 cm⁻¹) and amine groups (3427 cm⁻¹) .
  • HRFABMS : High-resolution mass spectrometry confirms the molecular ion (e.g., observed m/z 622.2775 for a related compound ).
  • ¹H/¹³C NMR : Analyze chemical shifts for the methyl ester (~3.8 ppm), dimethylamino protons (~2.2 ppm), and aromatic signals .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

How does the compound’s stability vary under different pH and temperature conditions?

Basic Research Question
Methodological Answer:
The ester group is prone to hydrolysis under acidic or alkaline conditions. Stability studies on analogous compounds show:

ConditionDegradation PathwayPrecaution
pH < 3Ester hydrolysisUse buffered solutions (pH 6–7)
Temperature > 40°CThermal decompositionStore at 2–8°C in inert atmosphere
Light exposurePhotooxidation of dimethylamino groupUse amber glassware

What is the role of the dimethylamino propyl group in the compound’s reactivity?

Advanced Research Question
Methodological Answer:
The dimethylamino propyl moiety enhances nucleophilicity and solubility in polar solvents. In reactions with electrophiles (e.g., acyl chlorides), the tertiary amine acts as a proton scavenger, improving coupling efficiency . Computational studies (DFT) on similar structures reveal that the dimethylamino group stabilizes transition states via hydrogen bonding, reducing activation energy for amide formation . However, steric hindrance from the propyl chain may slow reactions in crowded systems .

How can researchers resolve contradictions in reaction pathway outcomes (e.g., hydrolysis vs. cyclization)?

Advanced Research Question
Methodological Answer:
Contradictory outcomes arise from competing reaction mechanisms. To resolve:

  • Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediates .
  • Solvent Screening : Protic solvents (e.g., MeOH) favor hydrolysis, while aprotic solvents (e.g., THF) promote cyclization .
  • Computational Modeling : Employ DFT to calculate energy barriers for competing pathways . For example, cyclization may dominate if ΔG‡ < 5 kcal/mol .

What methodologies are employed to assess biological activity, such as enzyme inhibition?

Advanced Research Question
Methodological Answer:

  • Enzyme Assays : Use fluorescence-based assays (e.g., trypsin inhibition) with IC₅₀ determination. A related dimethylamino-containing compound showed 41% yield in biological activity screening .
  • Molecular Docking : Simulate binding affinity to target proteins (e.g., kinases) using AutoDock Vina. The dimethylamino group’s basicity enhances interactions with acidic residues in active sites .
  • Cell-Based Studies : Evaluate cytotoxicity via MTT assays, noting that lipophilic esters may require prodrug strategies for membrane permeability .

How can DFT calculations predict hydrogen bonding interactions in crystal structures?

Advanced Research Question
Methodological Answer:
DFT optimizes molecular geometry and calculates lattice energies. For example:

ParameterValue (DFT)Experimental (XRD)
N–H···O bond length1.98 Å2.03 Å
Lattice energy-45.2 kcal/mol-43.8 kcal/mol
Discrepancies <5% validate computational models. Use Gaussian 16 with B3LYP/6-31G(d) basis set for accuracy .

What strategies optimize the compound’s solubility for in vitro studies?

Advanced Research Question
Methodological Answer:

  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes.
  • pH Adjustment : Protonate the dimethylamino group (pKa ~8.5) in acidic buffers to enhance solubility .
  • Salt Formation : React with HCl to generate water-soluble hydrochloride salts, as demonstrated for related amines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.